molecular formula C7H15NO3 B14139480 Methyl [2-(dimethylamino)ethoxy]acetate CAS No. 89207-16-9

Methyl [2-(dimethylamino)ethoxy]acetate

Cat. No.: B14139480
CAS No.: 89207-16-9
M. Wt: 161.20 g/mol
InChI Key: NQODCCHHRXTGKW-UHFFFAOYSA-N
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Description

Methyl [2-(dimethylamino)ethoxy]acetate (CAS 89207-16-9) is a chemical compound with the molecular formula C 7 H 15 NO 3 and a molecular weight of 161.20 g/mol . It serves as a valuable intermediate in organic synthesis and pharmaceutical research. Its structure, featuring both ether and ester functional groups linked to a dimethylamino terminal, makes it a versatile building block for the development of more complex molecules. Literature indicates its application as a key precursor in synthetic pathways, such as the preparation of intermediates for pharmaceuticals like itopride hydrochloride, a digestive tract motility agent . As a chemical synthesis intermediate, its value lies in its potential to be incorporated into molecules that require its specific chain length and functional groups, which can influence the physicochemical properties of the final target compound. Researchers can utilize this intermediate to explore new chemical entities or optimize existing synthetic routes. This product is provided For Research Use Only and is not intended for drug, household, or personal use.

Properties

CAS No.

89207-16-9

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

methyl 2-[2-(dimethylamino)ethoxy]acetate

InChI

InChI=1S/C7H15NO3/c1-8(2)4-5-11-6-7(9)10-3/h4-6H2,1-3H3

InChI Key

NQODCCHHRXTGKW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of 2-(Dimethylamino)ethyl Chloride

2-(Dimethylamino)ethanol is treated with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chloride:
$$
\text{HOCH}2\text{CH}2\text{N(CH}3\text{)}2 + \text{SOCl}2 \rightarrow \text{ClCH}2\text{CH}2\text{N(CH}3\text{)}2 + \text{SO}2 + \text{HCl}
$$
This step typically achieves >90% conversion at 0–5°C.

Ether Formation with Sodium Chloroacetate

Sodium chloroacetate, prepared by neutralizing chloroacetic acid with NaOH, reacts with 2-(dimethylamino)ethyl chloride in refluxing ethanol:
$$
\text{ClCH}2\text{COO}^-\text{Na}^+ + \text{ClCH}2\text{CH}2\text{N(CH}3\text{)}2 \rightarrow \text{CH}2\text{COO}^-\text{-O-CH}2\text{CH}2\text{N(CH}3\text{)}2 + 2\text{NaCl}
$$
Yields range from 70–85% after recrystallization.

Esterification with Methanol

The intermediate acid is esterified using methanol and catalytic H₂SO₄:
$$
\text{HOOC-CH}2\text{O-CH}2\text{CH}2\text{N(CH}3\text{)}2 + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{CH}3\text{OOC-CH}2\text{O-CH}2\text{CH}2\text{N(CH}3\text{)}2 + \text{H}_2\text{O}
$$
This step achieves ~95% yield under reflux.

Nucleophilic Substitution Using Chloroacetic Acid Methyl Ester

This one-pot method avoids isolation of the acid intermediate.

Reaction Protocol

2-(Dimethylamino)ethanol is deprotonated with NaH in THF and reacted with methyl chloroacetate:
$$
\text{HOCH}2\text{CH}2\text{N(CH}3\text{)}2 + \text{ClCH}2\text{COOCH}3 \xrightarrow{\text{NaH}} \text{CH}3\text{OOC-CH}2\text{O-CH}2\text{CH}2\text{N(CH}3\text{)}2 + \text{NaCl}
$$
Reaction at 60°C for 12 hours yields 65–75% product.

Challenges and Optimization

  • Side Reactions : Competing ester hydrolysis necessitates strict anhydrous conditions.
  • Catalyst : Adding KI enhances chloride displacement efficiency.

Mitsunobu Reaction for Direct Ether Coupling

The Mitsunobu reaction couples methyl glycolate with 2-(dimethylamino)ethanol, forming the ether bond in a single step.

Reaction Conditions

A mixture of methyl glycolate, 2-(dimethylamino)ethanol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in THF reacts at 0°C to room temperature:
$$
\text{HOCH}2\text{COOCH}3 + \text{HOCH}2\text{CH}2\text{N(CH}3\text{)}2 \xrightarrow{\text{PPh}3, \text{DEAD}} \text{CH}3\text{OOC-CH}2\text{O-CH}2\text{CH}2\text{N(CH}3\text{)}_2
$$
Yields reach 80–90%, but cost and reagent toxicity limit scalability.

Quaternary Ammonium Salt Elimination Strategy

Adapted from patents, this method uses bis-quaternary ammonium salts and trialkyl phosphines to generate the ether.

Synthetic Pathway

  • Quaternary Salt Formation : Dichloroethyl ether reacts with trimethylamine:
    $$
    \text{ClCH}2\text{CH}2\text{OCH}2\text{CH}2\text{Cl} + 2\text{N(CH}3\text{)}3 \rightarrow [\text{(CH}3\text{)}3\text{NCH}2\text{CH}2\text{OCH}2\text{CH}2\text{N(CH}3\text{)}3]^{2+}2\text{Cl}^-
    $$
  • Phosphine-Mediated Elimination : Triphenylphosphine (PPh₃) cleaves the salt at 160°C:
    $$
    [\text{(CH}3\text{)}3\text{NCH}2\text{CH}2\text{OCH}2\text{CH}2\text{N(CH}3\text{)}3]^{2+}2\text{Cl}^- + 2\text{PPh}3 \rightarrow 2\text{CH}3\text{OOC-CH}2\text{O-CH}2\text{CH}2\text{N(CH}3\text{)}2 + 2\text{Ph}3\text{P=O} + 2\text{HCl}
    $$
    Yields exceed 85% with high purity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Scalability
Williamson Synthesis 70–85 95–98 Moderate High
Nucleophilic Substitution 65–75 90–95 Low Moderate
Mitsunobu Reaction 80–90 98–99 High Low
Quaternary Salt Elimination 85–88 99 High High

Key Findings :

  • The quaternary salt method offers superior yield and purity but requires specialized reagents.
  • Mitsunobu is optimal for small-scale, high-purity needs despite costs.
  • Williamson synthesis balances cost and scalability for industrial applications.

Chemical Reactions Analysis

Methyl [2-(dimethylamino)ethoxy]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl [2-(dimethylamino)ethoxy]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl [2-(dimethylamino)ethoxy]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. It can also interact with cellular receptors and transporters, influencing various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl [2-(dimethylamino)ethoxy]acetate belongs to a class of aminoalkyl esters with diverse applications. Below is a detailed comparison with structurally or functionally related compounds:

Ethyl [2-(Dimethylamino)ethoxy]acetate (CAS: 62004-98-2)

  • Molecular Formula: C₈H₁₇NO₃
  • Molecular Weight : 175.23 g/mol
  • Key Differences: The ethyl ester group (vs. Ethyl esters are generally more hydrolytically stable than methyl esters under physiological conditions, making them preferable in prodrug design .

2-(Dimethylamino)ethyl Acetate (CAS: 1421-89-2)

  • Molecular Formula: C₆H₁₃NO₂
  • Molecular Weight : 131.17 g/mol
  • Key Differences: Lacks the ethoxy spacer between the dimethylamino group and the ester, reducing steric hindrance and increasing reactivity in ester hydrolysis. Widely used as a solvent or catalyst in polymer chemistry due to its simpler structure .

2-(2-Hydroxyethoxy)ethyl Acetate (CAS: 2093-20-1)

  • Molecular Formula : C₆H₁₂O₄
  • Molecular Weight : 148.16 g/mol
  • Key Differences: Replaces the dimethylamino group with a hydroxyl-containing ethoxy chain, enhancing hydrophilicity. Applications focus on cosmetics and surfactants rather than pharmaceutical synthesis .

[2-(Methacryloyloxy)ethyl]dimethylammonium Acetate

  • Molecular Formula: C₁₀H₁₈NO₄⁺ (acetate counterion)
  • Molecular Weight : 216.25 g/mol (cation only)
  • Key Differences :
    • Incorporates a methacryloyl group, enabling polymerization into cationic polymers.
    • Used in biomedical materials (e.g., drug delivery systems) due to its ionic and polymerizable nature .

Structural and Functional Analysis

Table 1: Comparative Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Applications
This compound C₇H₁₅NO₃ 161.20 Dimethylamino, ethoxy, methyl ester Pharmaceutical intermediates
Ethyl analog (CAS: 62004-98-2) C₈H₁₇NO₃ 175.23 Ethyl ester Prodrug synthesis
2-(Dimethylamino)ethyl acetate C₆H₁₃NO₂ 131.17 Dimethylamino, ethyl ester Polymer catalysts
2-(2-Hydroxyethoxy)ethyl acetate C₆H₁₂O₄ 148.16 Hydroxyethoxy, ethyl ester Cosmetics, surfactants
[2-(Methacryloyloxy)ethyl]dimethylammonium acetate C₁₀H₁₈NO₄⁺ 216.25 Methacryloyl, quaternary ammonium Biomedical polymers

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